molecular formula C27H35N3O4S B11339512 N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11339512
M. Wt: 497.7 g/mol
InChI Key: XHVDKWLCGXTFBS-UHFFFAOYSA-N
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Description

N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 2-aminobenzoic acid to form the cyclohexylcarbamoyl derivative. This intermediate is then reacted with piperidine-4-carboxylic acid and 2-methylbenzenesulfonyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohexylcarbamoyl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
  • N-[2-(cyclohexylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide

Uniqueness

N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H35N3O4S

Molecular Weight

497.7 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C27H35N3O4S/c1-20-9-5-6-10-22(20)19-35(33,34)30-17-15-21(16-18-30)26(31)29-25-14-8-7-13-24(25)27(32)28-23-11-3-2-4-12-23/h5-10,13-14,21,23H,2-4,11-12,15-19H2,1H3,(H,28,32)(H,29,31)

InChI Key

XHVDKWLCGXTFBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NC4CCCCC4

Origin of Product

United States

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